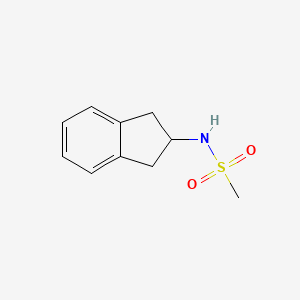

N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

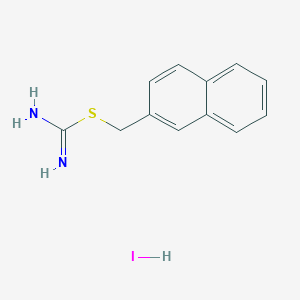

“N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1695757-70-0 . It has a molecular weight of 211.28 and is typically stored at room temperature . The compound is usually in the form of a powder .

Molecular Structure Analysis

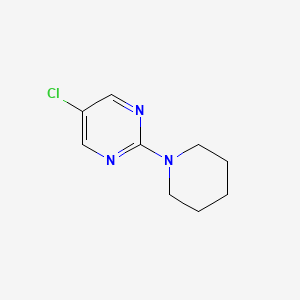

The InChI Code for “N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide” is 1S/C10H13NO2S/c11-14(12,13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H2,11,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 211.28 .Applications De Recherche Scientifique

Antibacterial Applications

“N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide” and its derivatives have been studied for their antibacterial properties. Research indicates that these compounds exhibit potent activity against a range of bacteria, including both Gram-positive and Gram-negative strains . The ability to combat bacterial growth makes these compounds valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Antifungal Efficacy

Similar to their antibacterial capabilities, these compounds also show promising antifungal effects. Studies have demonstrated their effectiveness against fungal pathogens like Aspergillus niger and Candida albicans, which are known to cause infections in humans . This suggests potential applications in antifungal drug development, providing an alternative to existing treatments.

Synthesis Methods

The synthesis of “N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide” derivatives has been optimized using various methods such as grinding, stirring, and ultrasound irradiation . The ultrasound technique, in particular, has shown to be satisfactory in terms of time efficiency and synthetic yield. This highlights the compound’s versatility and the potential for scalable production methods.

Pharmacological Properties

Compounds with the 2,3-dihydro-1H-inden-1-one structure, which is closely related to “N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide”, have been reported to exhibit a wide range of pharmacological properties. These include anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer’s disease activities . This broad spectrum of biological activity underscores the compound’s potential in various therapeutic areas.

Computational Chemistry

The molecular structure of these compounds has been extensively analyzed using computational methods like density functional theory (DFT) . Such studies help in understanding the electronic properties and reactivity of the molecules, which is crucial for designing drugs with specific biological targets.

Neuroinflammation and Alzheimer’s Disease

There has been a discovery of novel 2,3-dihydro-1H-inden-1-ones as dual inhibitors of PDE4/AChE with significant potency against neuroinflammation, which is a key factor in the progression of Alzheimer’s disease . This positions “N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide” as a potential candidate for the treatment of neurodegenerative diseases.

Anti-HIV Potential

While not directly related to “N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide”, indole derivatives, which share a similar structural motif, have been investigated for their anti-HIV properties . This suggests that further research into the compound could uncover applications in antiviral therapies.

Chemical Characterization

The chemical characterization of these compounds, including their spectral analysis through techniques like FT-IR, NMR, and HRMS, provides valuable insights into their structure and purity . This information is essential for confirming the identity of the synthesized compounds and for quality control in pharmaceutical applications.

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that the compound contains an indane moiety , which is a cyclopentane fused to a benzene ring. This structure is found in many bioactive compounds and could potentially interact with various biological targets.

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected would depend on the specific targets of the compound.

Result of Action

Given the biological activities of similar indole derivatives , it is possible that the compound could have a range of effects depending on its specific targets.

Propriétés

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)11-10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYKOCMWABIFNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2930439.png)

![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline](/img/structure/B2930440.png)

![2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2930441.png)

![2-(ethylthio)-N-(3-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2930448.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,3-dimethoxybenzamide](/img/structure/B2930450.png)

![7-(3,3-Dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2930454.png)